2-(3-Methoxypropyl)cyclopentan-1-ol
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Overview
Description
2-(3-Methoxypropyl)cyclopentan-1-ol is an organic compound with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol . It is a cyclopentanol derivative with a methoxypropyl substituent, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypropyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3-methoxypropylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reagent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypropyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Cyclopentanone or cyclopentanal derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentanol derivatives depending on the reagent used.
Scientific Research Applications
2-(3-Methoxypropyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of cyclopentanol derivatives on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methoxypropyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The methoxypropyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Cyclopentan-1-ol: A simpler cyclopentanol derivative without the methoxypropyl group.
3-Methoxypropylcyclopentane: Lacks the hydroxyl group present in 2-(3-Methoxypropyl)cyclopentan-1-ol.
Cyclopentanol derivatives: Various derivatives with different substituents on the cyclopentane ring.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a methoxypropyl group, which confer distinct chemical and physical properties. This combination allows for diverse chemical reactions and applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H18O2 |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-(3-methoxypropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H18O2/c1-11-7-3-5-8-4-2-6-9(8)10/h8-10H,2-7H2,1H3 |
InChI Key |
NIIHSSDIARYBFY-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC1CCCC1O |
Origin of Product |
United States |
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